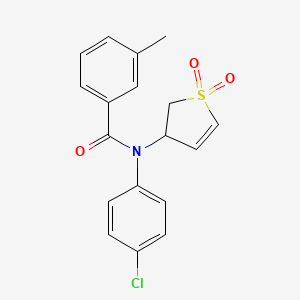![molecular formula C12H17NO4 B2607414 N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide CAS No. 728026-67-3](/img/structure/B2607414.png)
N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO4 . It has a molecular weight of 239.268 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The linear formula of this compound is C12H17NO4 .
Physical And Chemical Properties Analysis
“N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide” is a solid substance . It has a molecular weight of 239.271. Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available at this time.
Wissenschaftliche Forschungsanwendungen
Enzymatic Modification for Antioxidant Synthesis
- Antioxidant Capacity Enhancement through Enzymatic Modification : 2,6-Dimethoxyphenol, closely related to the chemical structure of interest, has been utilized in studies focusing on its potential as an antioxidant. Enzymatic modification, particularly through laccase-mediated oxidation, has been shown to produce dimers with significantly higher antioxidant capacity, demonstrating its application in creating bioactive compounds with enhanced health benefits (Adelakun et al., 2012).
Synthesis and Biological Activity
- Synthesis Techniques and Biological Evaluation : The compound has been a subject of research for its synthesis methods and potential biological activities. Studies have detailed the synthesis of related compounds, exploring their anticancer, anticonvulsant, and antimicrobial properties. For instance, compounds synthesized from 2,6-dimethoxyphenol derivatives have shown significant anticonvulsant activity and protection in focal seizures, suggesting their utility in medical treatments (Pękala et al., 2011).
Antifungal and Antibacterial Properties
- Broad-Spectrum Antifungal Agents : Derivatives of the acetamide class have been identified as potent broad-spectrum antifungal agents, effective against Candida and Aspergillus species. These findings highlight the compound's relevance in developing new antifungal therapies (Bardiot et al., 2015).
Chemical Synthesis and Potential Pesticide Applications
- Chemical Synthesis and Applications in Pesticides : N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, bearing structural similarities, have been characterized and proposed as potential pesticides. X-ray powder diffraction data supports their utility in agricultural applications, underscoring the versatile applications of acetamide derivatives in enhancing crop protection strategies (Olszewska et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-9(14)13-7-8-17-12-10(15-2)5-4-6-11(12)16-3/h4-6H,7-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBUVXJQCDMDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

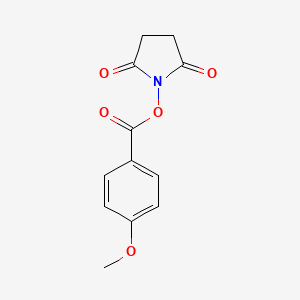
![1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2607335.png)
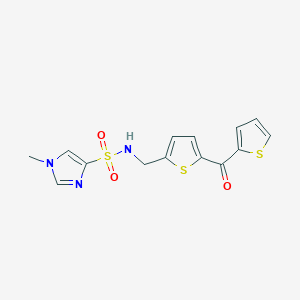
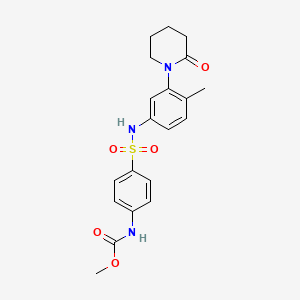
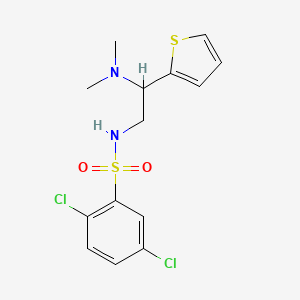
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2607341.png)
![3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2607342.png)
![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2607343.png)

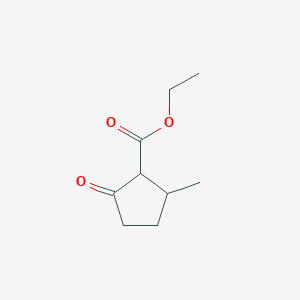
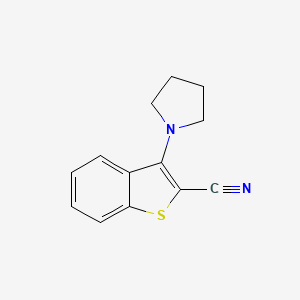
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2607351.png)
